Ledazerol
Overview
Description
- Unfortunately, the development of this compound has been terminated, and its primary indication was for the treatment of angina (chest pain caused by reduced blood flow to the heart) .
LEDAZEROL: is a small-molecule drug that acts as an .
Preparation Methods
- Specific synthetic routes and detailed reaction conditions for LEDAZEROL are not widely available in the public domain. it is derived from another compound called mivazerol .
- Industrial production methods and large-scale synthesis details remain proprietary.
Chemical Reactions Analysis
- Without specific data on LEDAZEROL’s reactions, we can’t provide a comprehensive analysis of its chemical transformations.
- Common reagents and conditions used in ADRA2 agonist synthesis typically involve organic chemistry techniques, but precise details are not accessible.
Scientific Research Applications
- LEDAZEROL’s research applications extend beyond angina treatment:
Cardiovascular Research: Given its vasodilatory properties, it may have implications in cardiovascular disease management.
Neuroscience: ADRA2 receptors play a role in neurotransmission, so this compound might have neurological applications.
Pharmacology: Researchers likely explored its effects on blood pressure regulation and receptor signaling.
Industry: Although discontinued, it could have had applications in pharmaceutical manufacturing.
Mechanism of Action
- LEDAZEROL’s mechanism involves binding to alpha-2 adrenergic receptors (ADRA2) .
- Activation of ADRA2 receptors modulates sympathetic nervous system activity, leading to vasodilation and potential antianginal effects.
Comparison with Similar Compounds
- Unfortunately, detailed comparisons with similar compounds are scarce due to limited public information.
Mivazerol: , from which LEDAZEROL is derived, shares some similarities but also unique features.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(1H-imidazol-5-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-6-9-3-1-2-8(11(9)15)4-10-5-12-7-13-10/h1-3,5,7,14-15H,4,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVXBSSEVQUMQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CO)O)CC2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151516 | |
Record name | Ledazerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116795-97-2 | |
Record name | Ledazerol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116795972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ledazerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEDAZEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P13OO3FPZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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